molecular formula C19H20N4O2S B2841509 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207009-84-4

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2841509
CAS RN: 1207009-84-4
M. Wt: 368.46
InChI Key: JPISKCMMMZETFP-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis Applications

This compound is a part of a broader class of chemicals that serve as precursors for the synthesis of diverse heterocyclic compounds. For instance, thioureido-acetamides are known for their utility in generating various heterocycles through one-pot cascade reactions. Such processes are highly valued for their atom economy, demonstrating the compound's utility in efficiently synthesizing 2-iminothiazoles, thioparabanic acids, 5,5-diaryl-thiohydantoins, and imidazo[1,2-c]pyrimidines, among others. These reactions are significant for producing compounds with potential applications in pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).

Chemical Properties and pKa Determination

The chemical properties, including acidity constants of similar acetamide derivatives, have been studied to understand their behavior in various environments. The determination of pKa values is crucial for predicting the compound's behavior in biological systems, aiding in the design of molecules with desired pharmacological properties. Such studies highlight the importance of the structural components of the compound in dictating its chemical reactivity and interaction with biological targets (Duran & Canbaz, 2013).

Complexing Properties and Coordination Chemistry

Imidazolyl acetamido derivatives demonstrate significant potential in forming complexes with metal ions, a property that can be leveraged in designing coordination compounds for catalysis, environmental remediation, or as part of supramolecular assemblies. Studies on compounds with structural similarities have shown their ability to bind with various metal ions, indicating the potential utility of the compound for similar applications (Cheriaa, Abidi, & Vicens, 2008).

Antioxidant Activity

Derivatives of pyrazole-acetamide have been synthesized and characterized, with studies extending to their coordination complexes with metals like Co(II) and Cu(II). These studies not only provide insight into the structural aspects of these complexes but also explore their antioxidant activities, suggesting potential therapeutic applications for oxidative stress-related conditions (Chkirate et al., 2019).

Antibacterial Applications

Synthesis of derivatives has also been explored for their antibacterial properties, demonstrating the compound's relevance in addressing microbial resistance. By modifying the core structure, researchers aim to enhance the antibacterial efficacy and selectivity against various bacterial strains, showcasing the compound's potential in developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-4-9-23-16(15-7-5-13(2)6-8-15)11-20-19(23)26-12-18(24)21-17-10-14(3)25-22-17/h4-8,10-11H,1,9,12H2,2-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPISKCMMMZETFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.